molecular formula C11H18ClN3 B012882 6-chloro-5-hexyl-2-methylpyrimidin-4-amine CAS No. 102207-69-2

6-chloro-5-hexyl-2-methylpyrimidin-4-amine

Cat. No.: B012882
CAS No.: 102207-69-2
M. Wt: 227.73 g/mol
InChI Key: DUZHGJDTZVOGAW-UHFFFAOYSA-N
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Description

Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, a chlorine atom at position 6, a hexyl group at position 5, and a methyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of sodium hydroxide or ethoxide as a catalyst for the condensation reaction .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The chlorine atom at position 6 can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- include:

Uniqueness

The uniqueness of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group at position 5 and the combination of amino and chlorine substituents make it distinct from other pyrimidine derivatives.

Properties

CAS No.

102207-69-2

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

6-chloro-5-hexyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15)

InChI Key

DUZHGJDTZVOGAW-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(N=C(N=C1Cl)C)N

Canonical SMILES

CCCCCCC1=C(N=C(N=C1Cl)C)N

102207-69-2

Synonyms

6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine

Origin of Product

United States

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